5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester
Overview
Description
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and oxazole-containing molecules, such as:
Indole derivatives: Known for their diverse biological activities and used in medicinal chemistry.
Benzimidazole derivatives: Often used in the development of pharmaceutical agents.
Uniqueness
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H14ClN3O5S |
---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
ethyl 2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C19H14ClN3O5S/c1-2-27-19(24)17-11-21-18(28-17)14-8-12(20)9-16-15(14)10-22-23(16)29(25,26)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
DDXDTWJGZVEIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C2=C3C=NN(C3=CC(=C2)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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